9,9'-Dixanthylidene
Overview
Description
9,9'-Dixanthylidene: is an organic compound with a unique structure characterized by two xanthene units connected through a double bond. This compound is known for its interesting photophysical properties, making it a subject of study in various scientific fields.
Mechanism of Action
Target of Action
The primary target of 9,9’-Dixanthylidene is the Ruthenium (Ru) (0001) substrate . This substrate is commonly used in the field of surface science due to its unique properties .
Mode of Action
9,9’-Dixanthylidene molecules are randomly dispersed on the Ru (0001) substrate in a sub-monolayer coverage . The compound interacts with the substrate, and this interaction is crucial for the subsequent processes .
Biochemical Pathways
In organic synthesis, it can undergo various reactions such as nucleophilic addition, oxidation, and reduction, allowing for the formation of new chemical bonds .
Result of Action
The primary result of the action of 9,9’-Dixanthylidene is the bottom-up fabrication of graphene on the Ru (0001) substrate . After high-temperature annealing in an ultrahigh vacuum, three kinds of moiré superstructures with different rotation angles (6.3°, 13.9°, and 16.1°) were found . This result provides data support for the study of moiré superstructures on Ru (0001) substrate and lays a solid foundation for further scientific research based on graphene/Ru (0001) .
Action Environment
The action of 9,9’-Dixanthylidene is influenced by environmental factors such as temperature and vacuum conditions . The high-temperature annealing in an ultrahigh vacuum is crucial for the formation of moiré superstructures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9'-Dixanthylidene typically involves the condensation of xanthene derivatives under specific conditions. One common method includes the reaction of xanthene with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
9,9'-Dixanthylidene: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced xanthene derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
9,9'-Dixanthylidene: has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its photophysical properties.
Biology: Employed in bioimaging and as a marker in cellular studies.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer.
Comparison with Similar Compounds
9,9'-Dixanthylidene: can be compared with other similar compounds such as:
9,9’-bis(9H-xanthen-9-ylidene): Similar structure but with two xanthene units connected through a different linkage.
Methyl cyano(9H-xanthen-9-ylidene)acetate: Contains a cyano group and an ester functional group, leading to different chemical properties.
Acetic acid, 2-(9H-xanthen-9-ylidene)-, ethyl ester: An ester derivative with distinct reactivity and applications
The uniqueness of This compound lies in its specific photophysical properties and the versatility of its applications in various scientific fields.
Properties
IUPAC Name |
9-xanthen-9-ylidenexanthene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16O2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXWAWNPJCEOGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C4=CC=CC=C4OC5=CC=CC=C53)C6=CC=CC=C6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199648 | |
Record name | 9-(9H-Xanthen-9-ylidene)-9H-xanthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
517-45-3 | |
Record name | 9-(9H-Xanthen-9-ylidene)-9H-xanthene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=517-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-(9H-Xanthen-9-ylidene)-9H-xanthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dixanthylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15906 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(9H-Xanthen-9-ylidene)-9H-xanthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(9H-xanthen-9-ylidene)-9H-xanthene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.493 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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